2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide
Description
2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoxazole ring, a tetrahydropyran ring, and a phenyl group
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLOHBJCLGGSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.
Coupling Reactions: The final step involves coupling the isoxazole and tetrahydropyran intermediates with an acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-methylacetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-phenylacetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)methylacetamide
Uniqueness
Compared to similar compounds, 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide is unique due to the presence of both the tetrahydropyran and phenyl groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide is a member of the oxazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. The compound features a complex structure that includes an oxazole ring and an acetamide functional group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.38 g/mol |
| LogP | 4.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate oxazole derivatives with phenyl-substituted reagents under controlled conditions. The reaction mechanisms often include nucleophilic substitutions and condensation reactions.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown selective cytotoxicity against various cancer cell lines. A comparative study demonstrated that certain oxazole derivatives had IC50 values ranging from 5.00 µM to 29.85 µM against glioma cell lines, indicating their potential as anticancer agents .
Table: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | C6 | 5.13 |
| Compound B | SH-SY5Y | 5.00 |
| Compound C | A549 | 8.34 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been documented. Compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Studies have shown that certain oxazole derivatives exhibit IC50 values lower than conventional anti-inflammatory drugs like celecoxib .
Analgesic Activity
In addition to anti-inflammatory effects, some oxazole derivatives have been evaluated for analgesic properties using models such as the writhing test and hot plate test in mice. The results indicated that these compounds could significantly reduce pain responses without exhibiting acute toxicity .
Case Studies
-
Case Study on Cytotoxic Effects
A study conducted on a series of new oxazole derivatives showed promising results in inducing apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . -
Case Study on Anti-inflammatory Properties
Another research effort focused on the synthesis of oxazolone derivatives that exhibited superior inhibition of COX enzymes compared to standard treatments. The findings suggest a pathway for developing new anti-inflammatory medications derived from oxazole structures .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole formation | Hydroxylamine, EtOH, 80°C | 58–75 | |
| Amide coupling | Na₂CO₃, CH₂Cl₂, RT | 58 | |
| Purification | CH₂Cl₂/MeOH gradient | – |
Advanced: How can conflicting NMR spectral data from synthetic batches be systematically resolved?
Discrepancies in NMR signals (e.g., δ 7.69 ppm for NH vs. δ 7.16 ppm for aromatic protons in ) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:
- Purity Assessment : Use HPLC-MS to detect side products (>95% purity threshold) .
- Solvent Standardization : Record spectra in consistent solvents (e.g., CDCl₃) and temperatures (300 MHz, 25°C) .
- 2D NMR Analysis : Employ HSQC and HMBC to resolve overlapping signals, particularly for oxazole and phenyloxane protons .
Basic: What characterization techniques are critical for structural confirmation?
- 1H/13C NMR : Assign protons and carbons (e.g., δ 169.8 ppm for carbonyl groups in ).
- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., m/z 347 [M+H]⁺ in ).
- Elemental Analysis : Validate C, H, N composition (±0.4% tolerance) .
Advanced: What strategies minimize side reactions during oxazole ring cyclization?
- Stoichiometric Control : Use 1.2 equivalents of hydroxylamine to avoid over- or under-cyclization .
- Temperature Gradients : Start at 50°C, then ramp to 80°C to suppress polymerization .
- Catalytic Additives : Include 5 mol% ZnCl₂ to accelerate cyclization and improve regioselectivity .
Basic: How should in vitro bioactivity assays be designed for this compound?
- Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by related acetamides (e.g., antimicrobial targets in ).
- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using DMSO controls (<0.1% v/v) .
- Validation : Compare IC₅₀ values against positive controls (e.g., metformin for hypoglycemic activity ).
Advanced: How can discrepancies in reported biological activities be addressed?
Contradictions (e.g., variable IC₅₀ values across studies) may stem from:
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HepG2 for metabolic studies) .
- Compound Stability : Assess degradation via LC-MS over 24-hour incubations .
- Metabolite Interference : Use CYP450 inhibitors to isolate parent compound effects .
Basic: What methods improve aqueous solubility for in vivo studies?
- Salt Formation : Convert to hydrochloride salts using HCl in dioxane .
- Cosolvent Systems : Use 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle Encapsulation : Formulate with PLGA (75:25 lactide:glycolide) for sustained release .
Advanced: How can computational modeling predict target interactions?
- Docking Studies : Use AutoDock Vina to simulate binding to homology-modeled enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Analysis : Corporate Hammett σ values of substituents to predict activity trends (R² > 0.85) .
Basic: What environmental fate studies are relevant for this compound?
- Degradation Pathways : Assess hydrolysis half-life at pH 4–9 (OECD 111) .
- Ecotoxicology : Test Daphnia magna LC₅₀ (48-hour exposure) and algal growth inhibition .
- Bioaccumulation : Calculate log Kow via shake-flask method (predicted ~3.2 for acetamides) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance target affinity .
- Phenyloxane Substitutions : Replace phenyl with pyridyl to improve solubility without losing potency .
- Amide Linker Optimization : Replace acetamide with sulfonamide to reduce metabolic clearance .
Q. Table 2: SAR Insights from Analogues
| Modification | Biological Impact | Reference |
|---|---|---|
| C-5 -NO₂ on oxazole | 2.5× ↑ antimicrobial activity | |
| Pyridyl vs. phenyl | logP ↓ 0.8; solubility ↑ 40% | |
| Sulfonamide linker | t₁/₂ ↑ 3.2 hours (rat plasma) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
